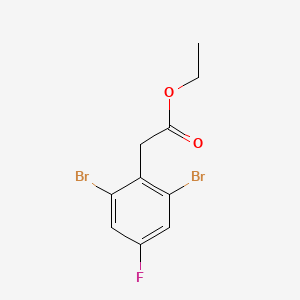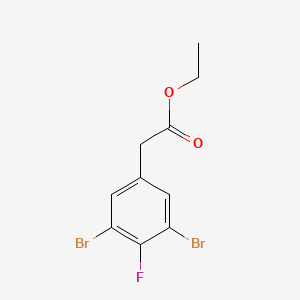
2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid
Overview
Description
2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid , also known by its IUPAC name [2,6-dichloro-4-(trifluoromethoxy)phenyl]acetic acid , is a chemical compound with the molecular formula C9H5Cl2F3O3 . It falls within the class of organofluorine compounds and exhibits interesting properties due to its halogen substituents. The compound is a solid at ambient temperature and is typically stored under these conditions .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid consists of a phenyl ring with two chlorine atoms (Cl) and one difluoromethoxy group (–OCH2F) attached. The trifluoromethyl group (–CF3) is adjacent to the methoxy group. The overall structure contributes to its unique properties and reactivity .
Scientific Research Applications
Environmental Degradation and Removal Techniques
Diclofenac's degradation in aquatic environments has been studied using heterogeneous photocatalysis with nanostructured materials like TiO2 and functionalized multi-walled carbon nanotubes. This research highlights optimal conditions for its complete removal, contributing to the development of effective water treatment methods to mitigate environmental pollution (Martínez et al., 2011).
Compound Structure Analysis
The structural analysis of diclofenac salts, including its interaction with other compounds such as tris(2-hydroxyethyl)amine, has been conducted to understand its chemical properties better and explore potential applications (Castellari & Ottani, 1996).
Synthesis of New Derivatives
Research has also focused on synthesizing new derivatives of 4-aminophenylacetic acid, showcasing potential antimicrobial activities. This line of research opens avenues for developing novel pharmaceuticals and agrochemicals with improved efficacy and safety profiles (Bedair et al., 2006).
Herbicide Activity and Phytoremediation
The compound's role as a herbicide and its effects on plant growth have been explored, providing insights into its mode of action and potential implications for agricultural practices. Studies have also investigated enhancing the phytoremediation of herbicide-contaminated substrates using bacterial endophytes, highlighting innovative approaches to environmental remediation (Germaine et al., 2006).
properties
IUPAC Name |
2-[2,6-dichloro-4-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-6-1-4(16-9(12)13)2-7(11)5(6)3-8(14)15/h1-2,9H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLKGHFCNSQXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211980 | |
| Record name | Benzeneacetic acid, 2,6-dichloro-4-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid | |
CAS RN |
1806328-97-1 | |
| Record name | Benzeneacetic acid, 2,6-dichloro-4-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806328-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2,6-dichloro-4-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















